molecular formula C15H21N7 B6453743 N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549002-87-9

N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6453743
CAS No.: 2549002-87-9
M. Wt: 299.37 g/mol
InChI Key: WLTLVQVQLLPYND-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a pyrazine-containing piperazine moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The pyrazine-containing piperazine is introduced via nucleophilic substitution reactions. This step often involves the reaction of a halogenated pyrimidine derivative with pyrazine-substituted piperazine under reflux conditions in the presence of a base like potassium carbonate.

    Methylation: The final step involves the methylation of the nitrogen atoms using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to achieve the desired trimethylated product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any reducible functional groups present.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Nucleophiles such as amines, thiols; reactions often require a base (e.g., potassium carbonate) and are conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

    Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, including its interactions with enzymes and receptors.

    Chemical Biology: The compound serves as a tool in chemical biology to probe biological pathways and processes.

    Industrial Applications:

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
  • N,N,6-trimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine
  • N,N,6-trimethyl-2-[4-(quinolin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Uniqueness

N,N,6-trimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazine ring enhances its ability to interact with biological targets, potentially leading to higher efficacy in therapeutic applications compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N,N,6-trimethyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-12-10-13(20(2)3)19-15(18-12)22-8-6-21(7-9-22)14-11-16-4-5-17-14/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTLVQVQLLPYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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